trans,trans-2,4-Nonadienal - 6750-03-4

trans,trans-2,4-Nonadienal

Catalog Number: EVT-334400
CAS Number: 6750-03-4
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

trans,trans-2,4-Nonadienal is an unsaturated aldehyde that contributes to the characteristic odor of various substances. It is often described as having a "fatty," "cucumber," "green," or "melon" aroma. [, , , ] This compound is found naturally in various sources, including:

  • Plants: Identified in the volatile organic compounds (VOCs) emitted by tomato plants, where it acts as a repellent for the tomato leafminer (Tuta absoluta) pest. []
  • Food Products: Contributes to the "beany" odor of soy protein isolates [] and the odor of aqueous slurries from soy protein concentrate. [] It is also found in heated peanut oil fumes. []
  • Fermented Beverages: Identified as a contributor to off-odors in spirits derived from heap-fermented grape marc, likely originating from the oxidation of grape-seed oil. []
Physical and Chemical Properties Analysis
  • Odor: Described as possessing a "fatty," "cucumber," "green," or "melon" aroma. [, , , ]
  • Volatility: Highly volatile, as evidenced by its presence in the headspace of various substances. [, , ]
Applications
  • Pest Control: Demonstrates potential as a repellent against the tomato leafminer (Tuta absoluta), suggesting its use in developing eco-friendly pest management strategies. []
  • Food Science: Understanding its contribution to the off-flavors in soy products [, ] and heated peanut oil [] is crucial for developing strategies to mitigate these undesirable sensory attributes.
  • Beverage Industry: Identifying it as a source of off-odors in heap-fermented grape marc spirits [] allows for the development of methods to remove or prevent its formation during production.

Dimethyl Trisulfide

  • Compound Description: Dimethyl trisulfide (DMTS) is a volatile organosulfur compound with a potent, unpleasant odor often described as cabbage-like or sulfurous. [, , ]
  • Relevance: DMTS is frequently cited alongside trans,trans-2,4-nonadienal in studies on soy product odor, suggesting their common presence and contribution to the characteristic "beany" aroma. [, , ]

trans,trans-2,4-Decadienal

  • Compound Description: This unsaturated aldehyde, like trans,trans-2,4-nonadienal, contributes to food aromas. It is associated with a deep-fried or fatty odor profile. [, , , , ]
  • Relevance: As a longer chain homologue of trans,trans-2,4-nonadienal, it shares a similar structure and often co-occurs in studies analyzing volatile compounds in cooking fumes and soy products. Both compounds are implicated in mutagenic activity. [, , , , ]

2-Pentylpyridine

  • Compound Description: A heterocyclic aromatic compound that contributes to the aroma of various foods, often described as having a "green," "grassy," or "earthy" odor. [, ]
  • Relevance: Identified along with trans,trans-2,4-nonadienal in studies analyzing volatile compounds in soy products, particularly soy protein isolates. This suggests a potential role in the overall beany aroma profile. [, ]

Hexanal

  • Compound Description: A common volatile aldehyde found in various foods, often associated with grassy, green, or leafy odor notes. It's produced through lipid oxidation. [, , ]
  • Relevance: Frequently identified with trans,trans-2,4-nonadienal in studies investigating the aroma profiles of various foods, implying a shared origin from lipid oxidation and potential contributions to overall flavor perception. [, , ]

Acetophenone

  • Compound Description: Acetophenone, also known as methyl phenyl ketone, is an aromatic ketone found naturally in various foods. It has a sweet, floral scent reminiscent of orange blossom or hawthorn. []
  • Relevance: Identified alongside trans,trans-2,4-nonadienal as a contributing odorant in soy protein isolates. While structurally dissimilar, their co-occurrence highlights the complexity of food aroma profiles. []

1-Octen-3-one

  • Compound Description: This volatile ketone contributes to mushroom-like, earthy, and metallic aromas in foods. [, , ]
  • Relevance: 1-Octen-3-one is found in conjunction with trans,trans-2,4-nonadienal in studies exploring the volatile compounds responsible for the characteristic odors of soy products. [, , ]

trans-2-Hexene-1-ol

  • Compound Description: This volatile alcohol, often described as having a "green," "grassy," or "leafy" odor, is found in various fruits and vegetables. []
  • Relevance: Studied for its ability to stimulate fungal spore germination, similar to trans,trans-2,4-nonadienal. This suggests a potential shared mechanism of action despite their structural differences. []

Palmitic Acid

  • Compound Description: A saturated fatty acid widely found in plants and animals. It's odorless and colorless. []
  • Relevance: Identified as a stimulator of fungal spore germination, similar to trans,trans-2,4-nonadienal, suggesting potential shared pathways in influencing fungal growth despite their different chemical structures. []

Heptanal

  • Compound Description: This aldehyde, with a pungent, fatty, and citrusy odor, is a common volatile compound in various foods. []
  • Relevance: Similar to trans,trans-2,4-nonadienal, heptanal has been shown to stimulate fungal spore germination and inhibit sporulation. This suggests a possible shared mechanism of action on fungal growth, despite their structural differences. []

Octanal

  • Compound Description: An aldehyde with a citrus-like, fatty, and slightly herbaceous odor, found naturally in citrus fruits and other plants. [, ]
  • Relevance: Similar to trans,trans-2,4-nonadienal, octanal demonstrates the ability to stimulate fungal spore germination, suggesting a potential shared mechanism in influencing fungal growth. [, ]

Nonanal

  • Compound Description: An aldehyde with a fatty, citrusy, and waxy aroma, often associated with the scent of orange peel. [, , ]
  • Relevance: Found in trace amounts alongside trans,trans-2,4-nonadienal in studies on grape marc spirit. Both contribute to the overall aroma profile but with distinct odor contributions. [, , ]
  • Compound Description: An aldehyde, with a strong citrusy and waxy odor, naturally occurring in citrus fruits, coriander, and other plants. [, ]
  • Relevance: Like trans,trans-2,4-nonadienal, decanal is a volatile aldehyde identified in various food sources and exhibits activity in influencing fungal growth. [, ]

Undecanal

  • Compound Description: An 11-carbon aldehyde found naturally in citrus fruits and coriander, exhibiting a waxy, citrus-like, and slightly floral aroma. [, , ]
  • Relevance: It is a longer chain aldehyde frequently identified alongside trans,trans-2,4-nonadienal in studies analyzing volatile compounds in food and beverages, highlighting the presence of a homologous series of aldehydes. [, , ]
  • Compound Description: An unsaturated aldehyde with a powerful, herbaceous, and slightly metallic odor. []
  • Relevance: Frequently co-occurs with trans,trans-2,4-nonadienal in studies investigating odor-causing compounds, particularly in relation to lipid oxidation in food products, suggesting shared formation pathways. []
  • Compound Description: A seven-carbon dialdehyde with a pungent, fatty odor. [, ]
  • Relevance: Similar to trans,trans-2,4-nonadienal, this compound is an unsaturated aldehyde known to be involved in reactions with proteins, impacting their structure and function. [, ]

trans-2-Nonenal

  • Compound Description: A nine-carbon aldehyde contributing to the "cardboard-like" off-flavor in aged beer. It's also found in other food products, often associated with unpleasant, stale flavors. [, , ]
  • Relevance: Frequently found alongside trans,trans-2,4-nonadienal in studies analyzing off-flavors in food and beverages. Both contribute to undesirable flavor profiles but with distinct sensory characteristics. [, , ]
  • Compound Description: An unsaturated aldehyde associated with a waxy and slightly floral odor, often found in citrus fruits. [, ]
  • Relevance: This compound is frequently detected with trans,trans-2,4-nonadienal in studies exploring volatile aldehydes in food, indicating similar formation pathways or sources. [, ]

trans,trans-2,4-decadienal

  • Compound Description: An unsaturated aldehyde with a deep-fried or fatty odor, similar to its shorter chain analog, trans,trans-2,4-nonadienal. [, , , ]
  • Relevance: Often studied alongside trans,trans-2,4-nonadienal as both are potent odorants in cooking fumes and are implicated in potential health risks associated with fume inhalation. [, , , ]

2-Ethyl-5-methylpyrazine

  • Compound Description: An alkylpyrazine contributing to the roasted, nutty, and popcorn-like aroma of various foods. []
  • Relevance: Identified alongside trans,trans-2,4-nonadienal in research on insect repellents, suggesting a potential synergistic or antagonistic effect on insect behavior. []
  • Compound Description: An unsaturated aldehyde with a fatty, green, and slightly citrusy odor. []
  • Relevance: This aldehyde is often studied with trans,trans-2,4-nonadienal in research regarding cooking fumes and their potential health effects. Both are present in these fumes and may pose similar risks. []

Properties

CAS Number

6750-03-4

Product Name

trans,trans-2,4-Nonadienal

IUPAC Name

(2E,4E)-nona-2,4-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+

InChI Key

ZHHYXNZJDGDGPJ-MDAAKZFYSA-N

SMILES

CCCCC=CC=CC=O

Solubility

soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

2,4-nonadienal

Canonical SMILES

CCCCC=CC=CC=O

Isomeric SMILES

CCCC/C=C/C=C\C=O

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